molecular formula C7H12N2 B3003937 3,5-diethyl-1H-pyrazole CAS No. 2817-73-4

3,5-diethyl-1H-pyrazole

Cat. No. B3003937
CAS RN: 2817-73-4
M. Wt: 124.187
InChI Key: UFLLSVUGUWBXJA-UHFFFAOYSA-N
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Description

“3,5-diethyl-1H-pyrazole” is a derivative of pyrazole, which is an organic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . It is one of several isomeric derivatives of pyrazole that contain two ethyl substituents .


Molecular Structure Analysis

The molecular structure of “3,5-diethyl-1H-pyrazole” is similar to that of 3,5-dimethylpyrazole, with two ethyl groups replacing the two methyl groups . The compound is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Chemical Reactions Analysis

While specific chemical reactions involving “3,5-diethyl-1H-pyrazole” are not detailed in the available literature, similar compounds like 3,5-dimethyl-1H-pyrazole have been used as reagents for oxidation of primary and secondary alcohols to carbonyl compounds . They also react with malonic esters to give a family of cross-conjugated monomeric betaines .

Scientific Research Applications

1. Molecular Interaction Studies

  • Amphiphilic Receptor for Dopamine and Amphetamines : The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate has been shown to interact with amphetamines and dopamine, forming stable complexes. This interaction leads to a double helical supramolecular structure, as observed in crystal structures (Reviriego et al., 2006).

2. Material Science and Spectroscopy

  • Vibrational and Electronic Spectra : Diethyl 1H-pyrazole-3,5-dicarboxylate (DE1H35DC) has been investigated for its structural properties and vibrational frequencies using density functional theory (DFT). This research provides insights into the molecule's first hyperpolarizabilities and electric dipole moments, which are essential for understanding its chemical behavior (Sri et al., 2012).

3. Medicinal Chemistry and Pharmacology

  • Antiproliferative Agents : Novel pyrazole derivatives have been synthesized and assessed for their cell viability activity against various cancer cell lines. Certain compounds have shown significant cytotoxic effects, indicating potential for development as small molecule inhibitors for leukemia and breast cancer treatment (Ananda et al., 2017).
  • Antidiabetic Studies : Benzimidazole-pyrazoline hybrid molecules have been synthesized and screened for their α-glucosidase inhibition activity, showing potential as anti-diabetic agents (Ibraheem et al., 2020).
  • Antibacterial and Antitubercular Activity : Certain pyrazole derivatives have been shown to possess moderate activity against multidrug-resistant strains of bacteria and tuberculosis, suggesting their potential in developing new antibacterial agents (Brullo et al., 2022).

4. Synthesis and Characterization

  • Synthesis of Novel Pyrazole Derivatives : Various pyrazole derivatives have been synthesized with applications in the pharmaceutical industry. These compounds have been characterized using techniques like IR, NMR, mass spectral analysis, etc., providing essential data for their potential medicinal applications (Jose, 2017).

5. Environmental and Corrosion Science

  • Corrosion Inhibition : Pyrazole derivatives have been evaluated as corrosion inhibitors for copper alloy, showing significant efficiency in preventing copper dissolution in basic mediums. This indicates their potential use in industrial applications to prevent metal corrosion (Sayed et al., 2018).

Safety And Hazards

The safety and hazards of “3,5-diethyl-1H-pyrazole” are not explicitly mentioned in the available literature .

properties

IUPAC Name

3,5-diethyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-3-6-5-7(4-2)9-8-6/h5H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLLSVUGUWBXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-diethyl-1H-pyrazole

CAS RN

2817-73-4
Record name 3,5-diethyl-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3,5-heptanedione (10.0 g, 0.078 mmol) in ethanol (40 ml) was treated dropwise with hydrazine hydrate (4.2 ml, 0.086 mmol) at room temperature producing an exotherm that was cooled by use of an ice bath. After the addition was complete the reaction mixture was allowed to warm to room temperature. The solution was concentrated under reduced pressure. The oil was partitioned between dichloromethane and brine. The aqueous layer was extracted with dichloromethane (×2). The combined organic phases were dried over anhydrous magnesium sulphate, filtered and evaporated under reduced pressure to afford the title compound (9.66 g) as a pale yellow oil that partly solidified on standing.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Citations

For This Compound
12
Citations
M Seredyuk, KO Znovjyak, TY Sliva… - … Section E: Structure …, 2011 - scripts.iucr.org
In the cation of the title compound, C7H12ClN2Se+·Cl−, the ethylene groups and the Se–Cl fragment adopt a cis configuration with a C—Se—Cl angle of 96.09 (6). In the crystal, …
Number of citations: 3 scripts.iucr.org
FN Khan, P Manivel, K Prabakaran… - … Section E: Structure …, 2010 - scripts.iucr.org
The title compound, C22H20ClN3, is composed of a dialkyl-substituted pyrazole ring connected to an aryl-substituted isoquinoline ring system with a dihedral angle of 55.8 (1) between …
Number of citations: 10 scripts.iucr.org
F Pancic, BA Steinberg, GD Diana… - Antimicrobial Agents …, 1981 - Am Soc Microbiol
Win 41258-3 (4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-diethyl-1H-pyrazole methane sulfonate) has in vitro and in vivo activity against herpes simplex virus types 1 and 2. In cell …
Number of citations: 25 journals.asm.org
N Lu, L Huang, L Xie, J Cheng - European Journal of Organic …, 2018 - Wiley Online Library
A one‐pot transition‐metal‐free selective iodoarylation of pyrazoles with aryliodine diacetates has been developed. The reaction proceeds via the generation of NH‐pyrazole‐iodonium …
X Ran, Y Zhao, L Liu, L Bai, CY Yang… - Journal of medicinal …, 2015 - ACS Publications
Small-molecule inhibitors of bromodomain and extra terminal proteins (BET), including BRD2, BRD3, and BRD4 proteins have therapeutic potential for the treatment of human cancers …
Number of citations: 104 pubs.acs.org
P Di Fruscia, A Carbone, G Bottegoni… - Journal of Medicinal …, 2021 - ACS Publications
Inhibition of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA) activity is a promising approach to manage the inflammatory response under disabling conditions. In fact…
Number of citations: 7 pubs.acs.org
Y Guo, G Wang, L Wei, JP Wan - The Journal of Organic …, 2019 - ACS Publications
The cascade reactions between NH 2 -functionalized enaminones and sulfonyl hydrazines have been developed for the synthesis of fully substituted pyrazoles. By making use of the …
Number of citations: 82 pubs.acs.org
J Feng, Y Wang, L Gao, Y Yu, JB Baell… - The Journal of Organic …, 2022 - ACS Publications
Electrochemical synthesis of polysubstituted sulfonated pyrazoles from enaminones and sulfonyl hydrazides was established under metal-free, exogenous-oxidant-free, and mild …
Number of citations: 12 pubs.acs.org
M Tansky, Z Gu, RJ Comito - The Journal of Organic Chemistry, 2020 - ACS Publications
Bis(pyrazolyl)alkanes are a prolific class of ligands for catalysis, accessible by the condensation between bis(pyrazolyl)methanones and carbonyls. In this report, we describe a …
Number of citations: 3 pubs.acs.org
X Ran - 2015 - deepblue.lib.umich.edu
Protein-protein interactions (PPIs) are macromolecular contacts critical in physiological processes and they play a role in both normal cellular processes and disease pathogenesis. …
Number of citations: 0 deepblue.lib.umich.edu

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